(5-Phenoxypyridin-3-yl)boronic Acid: A Core Building Block for Modern Medicinal Chemistry
(5-Phenoxypyridin-3-yl)boronic Acid: A Core Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(5-Phenoxypyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid group on a pyridine ring, which is further substituted with a phenoxy moiety.[1] This unique combination of structural motifs—a Lewis acidic boronic acid, a basic pyridine core, and a bulky phenoxy group—makes it a highly valuable and versatile building block in contemporary organic synthesis and medicinal chemistry.[1][2] The pyridine and phenoxy rings are frequently found in biologically active molecules, and the boronic acid functional group serves as a critical handle for constructing complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3]
This guide provides an in-depth exploration of the synthesis, properties, and applications of (5-phenoxypyridin-3-yl)boronic acid, offering field-proven insights and detailed protocols for professionals in drug discovery and chemical research.
Section 1: Synthesis of (5-Phenoxypyridin-3-yl)boronic Acid
The most reliable and widely adopted method for synthesizing aryl and heteroaryl boronic acids on both laboratory and industrial scales is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods (e.g., using organolithium or Grignard reagents), including milder reaction conditions, superior functional group tolerance, and operational simplicity.[6]
The Preferred Synthetic Route: Miyaura Borylation
The synthesis of (5-phenoxypyridin-3-yl)boronic acid is efficiently achieved by the palladium-catalyzed cross-coupling of a corresponding halo-precursor, typically 3-bromo-5-phenoxypyridine, with a diboron reagent.
Core Reaction Scheme:
The reaction first yields the boronate ester, (5-phenoxypyridin-3-yl)boronic acid pinacol ester, which can be subsequently hydrolyzed to the desired boronic acid. In many applications, the stable and easily purified pinacol ester can be used directly in subsequent cross-coupling reactions without prior hydrolysis.[4]
Causality Behind Experimental Choices
| Component | Choice & Rationale |
| Starting Material | 3-Bromo-5-phenoxypyridine: While the chloro-analogue is more cost-effective, the C-Br bond undergoes oxidative addition to the Palladium(0) catalyst more readily than the C-Cl bond, leading to faster reaction times and higher yields. |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂): This is the most common reagent due to its high stability, ease of handling, and the fact that the resulting pinacol esters are generally stable, crystalline solids that are amenable to chromatographic purification.[4] Tetrahydroxydiboron [B₂(OH)₄]: A more atom-economical and "greener" alternative that directly yields the boronic acid, avoiding a separate hydrolysis step and the generation of pinacol waste.[5][7] |
| Catalyst System | PdCl₂(dppf) or Pd(OAc)₂ + XPhos: A palladium catalyst is essential. The choice of ligand is critical for stabilizing the catalytic species and facilitating the reaction steps. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphine ligands like XPhos are highly effective for this transformation.[7] |
| Base | Potassium Acetate (KOAc): A mild base is crucial. Its role is to activate the diboron reagent.[6] Stronger bases can promote competitive side reactions, including the premature Suzuki coupling of the newly formed boronic acid with unreacted starting material.[6] |
| Solvent | Anhydrous Dioxane or DMSO: Polar aprotic solvents are used to ensure all reagents remain in solution. Anhydrous conditions are important to prevent the premature hydrolysis of the diboron reagent. |
The Catalytic Cycle: A Mechanistic Overview
The Miyaura borylation proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)-X(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Boryl [label="Ar-Pd(II)-Bpin(L)₂", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Bpin\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [label="B₂(pin)₂\n+ Base"]; Transmetal -> PdII_Boryl; PdII_Boryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } enddot Caption: The catalytic cycle of the Miyaura borylation reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The base activates the diboron reagent, which then transfers a boryl group to the palladium center, displacing the halide. This is often the rate-determining step.[4]
-
Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired aryl boronate ester (Ar-Bpin) and regenerating the active Pd(0) catalyst.[6]
Self-Validating Experimental Protocol
This protocol describes the synthesis of the pinacol ester, a stable intermediate.
// Nodes Start [label="Start:\n3-Bromo-5-phenoxypyridine", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagents [label="Add B₂pin₂, Pd Catalyst,\nKOAc, Anhydrous Dioxane"]; Reaction [label="Inert Atmosphere (N₂/Ar)\nHeat (e.g., 80-100 °C)\nMonitor by TLC/LC-MS"]; Workup [label="Aqueous Workup:\nFilter, Extract with EtOAc,\nWash with Brine"]; Purify [label="Purification:\nDry (Na₂SO₄), Concentrate,\nSilica Gel Chromatography"]; Product_Ester [label="Product 1:\n(5-Phenoxypyridin-3-yl)boronic\nacid pinacol ester", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Optional Hydrolysis:\nAqueous Acid (e.g., HCl)", shape=ellipse, style=dashed]; Product_Acid [label="Product 2:\n(5-Phenoxypyridin-3-yl)boronic acid", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Application [label="Application:\nSuzuki-Miyaura Coupling\nwith Aryl Halide (Ar'-X)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product_Ester; Product_Ester -> Hydrolysis [style=dashed]; Hydrolysis -> Product_Acid [style=dashed]; Product_Ester -> Application; Product_Acid -> Application; } enddot Caption: General workflow for synthesis and subsequent use.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried flask, add 3-bromo-5-phenoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and the palladium catalyst system (e.g., PdCl₂(dppf), 2-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous dioxane (or another suitable solvent) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure boronate ester.
-
(Optional) Hydrolysis: To obtain the free boronic acid, the pinacol ester can be stirred with an aqueous acid (e.g., 2M HCl) in a solvent like acetone or THF, followed by extraction.
Section 2: Physicochemical and Reactivity Properties
Understanding the properties of (5-phenoxypyridin-3-yl)boronic acid is critical for its effective storage, handling, and application in synthesis.
Physical Properties
| Property | Value | Source |
| CAS Number | 850991-33-2 | |
| Molecular Formula | C₁₁H₁₀BNO₃ | [1] |
| Molecular Weight | 227.02 g/mol | |
| Appearance | Typically an off-white to white solid | General knowledge |
| IUPAC Name | (5-phenoxypyridin-3-yl)boronic acid |
Chemical Properties and Reactivity
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Acidity and Stability: Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[8] The pKa of aryl boronic acids can vary, but the presence of the pyridine ring generally increases acidity compared to phenylboronic acid. Boronic acids are prone to dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines. For this reason, they should be stored in a cool, dry environment. The presence of the pyridine nitrogen may also influence its stability and reactivity profile.[9]
-
Reactivity in Cross-Coupling: The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][3] It readily reacts with aryl or heteroaryl halides and triflates in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.[10] The reaction is highly tolerant of a wide range of functional groups, making it a cornerstone of modern drug discovery.[3]
Section 3: Applications in Drug Development
The unique structure of (5-phenoxypyridin-3-yl)boronic acid makes it a privileged scaffold in medicinal chemistry. Boron-containing compounds have seen a surge in interest since the FDA approval of drugs like Bortezomib (Velcade), a boronic acid-based proteasome inhibitor for treating multiple myeloma.[8][11][12]
-
Enzyme Inhibition: The boronic acid moiety can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, or act as a transition-state analogue.[11][13] This makes it a powerful pharmacophore for designing inhibitors of proteases, esterases, and other enzyme classes.
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Scaffold for Complex Molecules: It serves as a key intermediate for building complex molecules. The Suzuki-Miyaura reaction allows for the efficient connection of the phenoxypyridine core to other aromatic or heterocyclic systems, a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[14]
-
Bioisostere and H-Bonding: The boronic acid group can act as a bioisostere of a carboxylic acid and can participate in hydrogen bonding interactions with protein targets, enhancing binding affinity and specificity.[13]
Conclusion
(5-Phenoxypyridin-3-yl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its synthesis via the robust and scalable Miyaura borylation allows for its ready availability, while its inherent reactivity and structural features provide a direct route to novel and complex molecular entities. For researchers and scientists in drug development, a thorough understanding of its synthesis and properties is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).
- Miyaura borylation - Wikipedia. (n.d.).
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- Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access, 23(8), 2356-2365.
- Gurung, S. R., et al. (2015). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Publications.
- Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. (n.d.).
- (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 - Sigma-Aldrich. (n.d.).
- Buy (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 - Smolecule. (n.d.).
- The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. (n.d.).
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. (2017).
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).
- (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 - Sigma-Aldrich. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchGate. (2025).
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